molecular formula C50H44O8P2S2 B8029997 Bis(benzyltriphenylphosphonium)peroxydisulfate

Bis(benzyltriphenylphosphonium)peroxydisulfate

Cat. No.: B8029997
M. Wt: 899.0 g/mol
InChI Key: SMDKEAFAEXJSIP-UHFFFAOYSA-L
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Description

Bis(benzyltriphenylphosphonium)peroxydisulfate is a chemical compound known for its oxidative properties. It is a stable and easily prepared reagent used in various organic synthesis reactions. The compound is particularly effective under nonaqueous and aprotic conditions, making it a valuable tool in organic chemistry .

Preparation Methods

Bis(benzyltriphenylphosphonium)peroxydisulfate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with potassium peroxydisulfate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Bis(benzyltriphenylphosphonium)peroxydisulfate undergoes various types of reactions, primarily oxidation reactions. It is used to oxidize different classes of alcohols to carbonyl compounds, thiols to disulfides, sulfides to sulfoxides, oximes to carbonyl compounds, and aromatic amines to azo compounds . Common reagents and conditions used in these reactions include nonaqueous solvents and aprotic conditions. Major products formed from these reactions include carbonyl compounds, disulfides, sulfoxides, and azo compounds .

Scientific Research Applications

Bis(benzyltriphenylphosphonium)peroxydisulfate has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in organic synthesis, particularly for the oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers, ethylene acetals, and ketals . In biology and medicine, it is used in the synthesis of various biologically active compounds. In the industry, it is employed in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which bis(benzyltriphenylphosphonium)peroxydisulfate exerts its effects involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets and pathways involved in this process include the oxidation of hydroxyl groups to carbonyl groups, the formation of disulfide bonds from thiols, and the conversion of sulfides to sulfoxides .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;oxidooxysulfonyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H22P.H2O8S2/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-7-10(5,6)8-9(2,3)4/h2*1-20H,21H2;1H,(H,2,3,4)/q2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDKEAFAEXJSIP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]OS(=O)(=O)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O8P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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